Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate
Description
Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate is a bicyclic pyrrolidine derivative featuring a hydroxymethyl-substituted cyclopropane ring fused to the pyrrolidine core.
Properties
IUPAC Name |
tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9(7-14)11-6-10(11)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSLZGJDQHHJIW-DVRYWGNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)[C@@H]2C[C@H]2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclopropyl ring, followed by the introduction of the hydroxymethyl group. The pyrrolidine ring is then constructed, and finally, the tert-butyl ester group is introduced.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ester group would yield an alcohol derivative.
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate typically involves several key steps:
- Formation of the Pyrrolidine Ring : The initial step often includes the reaction of pyrrolidine derivatives with tert-butyl chloroformate.
- Cyclopropanation : The introduction of the cyclopropyl group can be achieved through cyclopropanation reactions using appropriate reagents.
- Hydroxymethylation : Hydroxymethyl groups are introduced via nucleophilic substitution reactions.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage caused by oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis and inhibiting cell proliferation.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Chiral Synthesis : Its chiral centers make it an important intermediate for synthesizing other chiral compounds, which are crucial in pharmaceuticals.
- Functionalization Reactions : The presence of the tert-butyl ester allows for further functionalization through hydrolysis or transesterification reactions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Neuroprotection : A recent study demonstrated that treatment with this compound significantly reduced neuronal death in models of Alzheimer's disease by inhibiting amyloid-beta aggregation.
- Cancer Cell Line Studies : In vitro studies showed that this compound inhibited the growth of specific cancer cell lines through mechanisms involving apoptosis induction.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- Mesylated Derivatives : The mesylated analogue () replaces the hydroxymethyl cyclopropane with a sulfonate ester. This modification enhances electrophilicity, making it a better leaving group for nucleophilic substitution. The high yield (92%) suggests efficient mesylation under mild conditions (0°C to room temperature, Cs$2$CO$3$) .
- The fluorine atom in the pyridine ring (see , p. 180) may enhance metabolic stability compared to the hydroxymethylcyclopropane group .
- Spiro-Oxindole Systems : The spiro-pyrrolidine-oxindole derivative () demonstrates how steric and electronic effects from bulky groups (e.g., triisopropylsilyl ethynyl) influence rotational barriers, as evidenced by its high optical rotation ([α]D$^{26}$ = -31.6) .
Physicochemical Properties
- Lipophilicity : The XLogP3 value of 2.7 for the hydroxy-phenyl derivative () indicates moderate lipophilicity, whereas the mesylated compound () is more polar due to the sulfonate group.
Biological Activity
Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine ring and a cyclopropyl group. Its molecular formula is , and its structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : The compound has been shown to inhibit the growth of certain bacterial strains, potentially acting as a beta-lactamase inhibitor. This property enhances the efficacy of other antibiotics against resistant strains .
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, particularly against RNA viruses. Its mechanism involves disrupting viral replication processes .
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or anti-inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antibacterial properties of various derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Antiviral Activity Assessment : In vitro assays demonstrated that the compound could inhibit viral replication in cell cultures infected with influenza virus. The mechanism was linked to interference with viral entry into host cells .
- Neuroprotective Study : A recent publication explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated reduced neuronal apoptosis and inflammation markers, supporting its potential use in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Question
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation); use fume hoods and PPE (gloves, goggles) .
- Storage : Store at 2–8°C under inert gas (N) to prevent hydrolysis of the Boc group .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; avoid water to prevent exothermic decomposition .
How can computational modeling aid in predicting biological activity?
Advanced Question
- Docking Studies : Use software like AutoDock to simulate interactions with biological targets (e.g., sphingosine-1-phosphate receptors) .
- QSAR Models : Correlate substituent effects (e.g., cyclopropane ring strain) with cytotoxicity or bioavailability using datasets from analogs .
- MD Simulations : Predict stability in aqueous environments, critical for in vitro assays .
What analytical methods detect trace impurities in the final product?
Advanced Question
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.1% .
- Chiral GC : Resolves enantiomeric excess (>98% ee) using β-cyclodextrin columns .
- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical) .
How do solvent choices impact reaction outcomes?
Advanced Question
- Polar Protic Solvents (MeOH, HO) : Promote Boc deprotection but may hydrolyze the cyclopropane ring .
- Nonpolar Solvents (Hexane) : Improve cyclopropanation yields but reduce solubility of polar intermediates .
- Ether/THF Mixtures : Balance solubility and reactivity in Grignard additions to the pyrrolidine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
